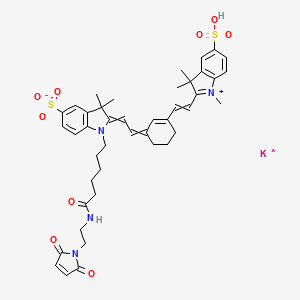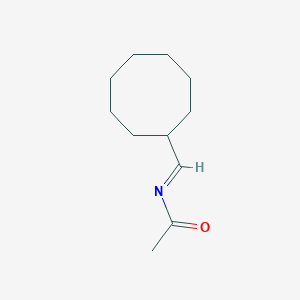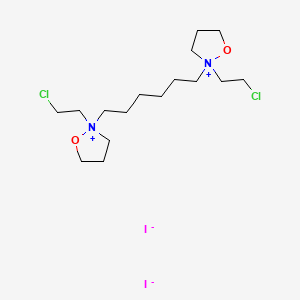![molecular formula C8H15N B13788213 6-Methyl-6-azabicyclo[3.2.1]octane CAS No. 24173-54-4](/img/structure/B13788213.png)
6-Methyl-6-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes to prepare 6-Methyl-6-azabicyclo[3.2.1]octane involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. This compound undergoes a three-step process to yield 6-Methyl-6-azabicyclo[3.2.1]octan-3-one. The stereoselective reduction of this intermediate provides 6-Methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alcohols from ketones or aldehydes.
Aplicaciones Científicas De Investigación
6-Methyl-6-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for developing bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets depend on the functional groups present and the overall structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but lacks the methyl group at the 6-position.
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have a wide array of biological activities.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octane is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
24173-54-4 |
|---|---|
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
6-methyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15N/c1-9-6-7-3-2-4-8(9)5-7/h7-8H,2-6H2,1H3 |
Clave InChI |
XDHPCGWUBYKTIH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(2,5-dimethylpyrrol-1-yl)-4-ethoxyphenyl]ethanone](/img/structure/B13788152.png)

![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)







![1H-indeno[1,2-c][1,2]oxazole](/img/structure/B13788217.png)
